N-(2-methoxyphenyl)-4-[(pyridine-3-sulfonamido)methyl]piperidine-1-carboxamide
Description
N-(2-methoxyphenyl)-4-[(pyridine-3-sulfonamido)methyl]piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 2-methoxyphenyl group at the carboxamide nitrogen and a pyridine-3-sulfonamido methyl substituent at the 4-position of the piperidine ring (Fig. 1). This structure integrates key pharmacophoric elements:
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[(pyridin-3-ylsulfonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-27-18-7-3-2-6-17(18)22-19(24)23-11-8-15(9-12-23)13-21-28(25,26)16-5-4-10-20-14-16/h2-7,10,14-15,21H,8-9,11-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHFQUJBXBILCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperidine Carboxamides with Varied Aryl Substituents
describes a series of 4-(2-aminoethyl)-N-arylpiperidine-1-carboxamide hydrochlorides (compounds 5–12) with diverse aryl groups (e.g., 2-methylphenyl, fluorophenyl derivatives). Key comparisons include:
*Note: Yields exceeding 100% may reflect measurement errors or unaccounted byproducts .
Key Findings :
- The 2-methoxyphenyl group in the target compound likely improves solubility compared to alkyl-substituted analogues (e.g., 2-methylphenyl in Compound 5) due to the electron-donating methoxy group.
- Fluorinated analogues (e.g., Compound 6) exhibit higher metabolic stability, suggesting that substituting methoxy with fluorine could optimize pharmacokinetics .
Sulfonamide-Containing Piperidine Derivatives
The pyridine-3-sulfonamido group in the target compound distinguishes it from other sulfonamide derivatives:
- : 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide features a benzenesulfonyl group with methoxy and methyl substituents. Compared to the target compound’s pyridine-3-sulfonamido group, this structure lacks aromatic nitrogen, reducing hydrogen-bond acceptor capacity.
- : N-propyl-3-(pyridine-3-sulfonamido)benzamide replaces the piperidine core with a benzamide scaffold.
Key Findings :
Clinically Relevant Piperidine Carboxamides
AZD5363 (), a pyrrolopyrimidine-piperidine carboxamide, is an Akt kinase inhibitor. Comparisons include:
Key Findings :
Complex Heterocyclic Analogues
lists N-(2-methoxyphenyl)-1-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-3-carboxamide, which incorporates an imidazothiadiazole ring. This structural complexity may enhance target affinity but reduce synthetic accessibility compared to the target compound’s simpler sulfonamido group .
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